

Spectroscopic Data of Benzaldoxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzaldoxime**

Cat. No.: **B1666162**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **benzaldoxime**, a compound of interest in various chemical and pharmaceutical research fields. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ^1H and ^{13}C NMR data for **syn-benzaldoxime** in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **syn-benzaldoxime** reveals distinct signals for the aromatic protons, the aldehydic proton, and the oxime proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.93	Singlet	1H	N-OH
8.17	Singlet	1H	CH=N
7.56	Multiplet	2H	ortho-Ar-H
7.48-7.24	Multiplet	3H	meta-, para-Ar-H

^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
150.57	C=N
131.82	ipso-Ar-C
130.08	para-Ar-C
128.75	ortho-Ar-C
127.12	meta-Ar-C

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **benzaldoxime** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

- ^1H NMR:
 - Acquire the spectrum using a standard pulse program.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse program.
 - A larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(E)-benzaldoxime** was recorded as a liquid film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3304	Strong, Broad	O-H stretch (oxime)[1]
3063	Medium	C-H stretch (aromatic)[1]
1640	Medium	C=N stretch (oxime)
1498	Medium	C=C stretch (aromatic ring)[1]
1449	Medium	C=C stretch (aromatic ring)[1]
1302	Medium	In-plane O-H bend
1210	Medium	C-N stretch
953	Strong	N-O stretch[1]
870	Medium	C-H out-of-plane bend (aromatic)
756	Strong	C-H out-of-plane bend (aromatic)[1]
692	Strong	C-H out-of-plane bend (aromatic)[1]

Experimental Protocol for IR Spectroscopy (Liquid Film)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a small drop of liquid **benzaldoxime** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the **benzaldoxime** film in the beam path.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of **benzaldoxime** is typically recorded in a solution.

λ_{max} (nm)	Solvent	Molar Absorptivity (ε)	Transition
~250	Ethanol	Not explicitly available	π → π*

Note: The λ_{max} is an approximation based on the publicly available spectrum from the NIST Chemistry WebBook.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **benzaldoxime** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.
- From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the μg/mL range). The absorbance should ideally be within the linear range of the instrument (generally 0.1 to 1.0).

Data Acquisition:

- Use a quartz cuvette with a 1 cm path length.

- Fill the reference cuvette with the pure solvent (e.g., ethanol) and the sample cuvette with the **benzaldoxime** solution.
- Record the baseline with the solvent-filled cuvette in the beam path.
- Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.
- Identify the wavelength of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **benzaldoxime**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of Benzaldoxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666162#spectroscopic-data-of-benzaldoxime-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com